molecular formula C11H16N2OS B282165 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone

3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone

Cat. No. B282165
M. Wt: 224.32 g/mol
InChI Key: IPSNJFYHJNBYIB-MBXJOHMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidinone ring and a thioxo group. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antidiabetic effects and to improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for investigating the biological mechanisms underlying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for the study of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to explore its potential as a therapeutic agent for various diseases and conditions. This will involve conducting more preclinical and clinical studies to evaluate its safety and efficacy. Additionally, further research is needed to explore its potential as a biopesticide and herbicide, as well as its potential use in materials science.

Synthesis Methods

The synthesis of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been achieved using different methods. One of the most common methods involves the reaction of cyclohexanone with ethyl isothiocyanate and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of the imidazolidinone ring and the thioxo group. Other methods involve the use of different starting materials and reagents to produce the same compound.

Scientific Research Applications

3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential as a biopesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials.

properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-ethylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H16N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2,8H,3-7H2,1H3,(H,12,15)/b9-2-

InChI Key

IPSNJFYHJNBYIB-MBXJOHMKSA-N

Isomeric SMILES

C/C=C\1/C(=O)N(C(=S)N1)C2CCCCC2

SMILES

CC=C1C(=O)N(C(=S)N1)C2CCCCC2

Canonical SMILES

CC=C1C(=O)N(C(=S)N1)C2CCCCC2

Origin of Product

United States

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